2-Methoxy-6-(trifluoromethoxy)benzaldehyde
CAS No.: 1261854-31-2
Cat. No.: VC5698431
Molecular Formula: C9H7F3O3
Molecular Weight: 220.147
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261854-31-2 |
|---|---|
| Molecular Formula | C9H7F3O3 |
| Molecular Weight | 220.147 |
| IUPAC Name | 2-methoxy-6-(trifluoromethoxy)benzaldehyde |
| Standard InChI | InChI=1S/C9H7F3O3/c1-14-7-3-2-4-8(6(7)5-13)15-9(10,11)12/h2-5H,1H3 |
| Standard InChI Key | AAFNHJQZSHIWIR-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC=C1)OC(F)(F)F)C=O |
Introduction
Structural and Electronic Properties
The molecular structure of 2-methoxy-6-(trifluoromethyl)benzaldehyde (C₉H₇F₃O₂) features a benzene ring with opposing electronic effects: the methoxy group acts as an electron-donating substituent, while the trifluoromethyl group is strongly electron-withdrawing . This juxtaposition creates a polarized aromatic system, enhancing its susceptibility to electrophilic substitution at specific positions.
Table 1: Key Molecular Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₇F₃O₂ |
| SMILES | O=CC1=C(OC)C=CC=C1C(F)(F)F |
| InChI Key | LLBTYKHVRXDHKF-UHFFFAOYSA-N |
| Electron Density (C-2) | Enhanced by -OCH₃ donation |
| Electron Density (C-6) | Reduced by -CF₃ withdrawal |
Synthetic Methodologies
Direct Oxidation Approaches
A patent (CN105523921A) describes the oxidation of 2,3-difluoro-6-methoxybenzaldehyde to its corresponding benzoic acid using potassium hydroxide and hydrogen peroxide . Although this method targets a difluoro analogue, it highlights the general reactivity of methoxy- and fluoro-substituted benzaldehydes under basic oxidative conditions. Key steps include:
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Base-Mediated Oxidation: Aqueous KOH (6:1 mass ratio to substrate) facilitates aldehyde oxidation at 70°C over 2 hours .
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Acid Workup: HCl-mediated protonation (pH 2) precipitates the product, which is purified via solvent extraction (ethyl acetate) and recrystallization .
Applications in Heterocyclic Synthesis
In medicinal chemistry, derivatives of 2-methoxy-6-(trifluoromethyl)benzaldehyde serve as precursors to nitroimidazooxazepines, a class of antitubercular and antiparasitic agents . For example:
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Nitroimidazole Coupling: Reaction with 2-bromo-4-nitroimidazole under basic conditions yields silyl-protected intermediates, which undergo cyclization to form tricyclic scaffolds .
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Chiral Resolution: Enantiomers of these compounds (e.g., R-6 and S-6) demonstrate differential bioactivity, emphasizing the need for stereocontrolled synthesis .
Table 2: Representative Bioactive Derivatives
| Compound | Biological Target | IC₅₀/EC₅₀ (μM) | Reference |
|---|---|---|---|
| R-6 | Leishmania donovani | 0.26 | |
| S-51 | Trypanosoma cruzi | 0.084 | |
| 7,7-Dimethyl-22 | Mycobacterium tuberculosis | 0.03 |
| Brand | Purity | Price Range (€) | Availability |
|---|---|---|---|
| IN-DA0099X0 | 95% | Inquire | Available (Apr 2025) |
| 54-PC302931 | 98.1% (GC) | 250–2,242 | Available (Apr 2025) |
| 3D-SQB77898 | ≥95% | Discontinued | N/A |
Note: GC (gas chromatography) is the primary analytical method for purity verification .
Emerging Applications in Drug Discovery
Recent studies highlight its role in developing:
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